3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol
Overview
Description
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is an organic compound that features a pyrazole ring substituted with a p-tolyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of p-tolylhydrazine with an appropriate β-keto ester to form the pyrazole ring. This intermediate is then subjected to reduction and subsequent alkylation to introduce the propanol chain. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. Catalysts such as palladium or nickel may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol exerts its effects involves interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The propanol chain may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-1-propanol: Similar structure but lacks the pyrazole ring.
3-(4-Methylthio)phenyl)-1-(p-tolyl)propan-1-ol: Contains a thioether group instead of a hydroxyl group.
Uniqueness
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is unique due to the presence of both a pyrazole ring and a propanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-4-6-11(7-5-10)13-9-12(14-15-13)3-2-8-16/h4-7,9,16H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOBEPWURRYHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501077 | |
Record name | 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69745-22-8 | |
Record name | 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.